Home > Products > Screening Compounds P95782 > (R)-Fexofenadine
(R)-Fexofenadine - 139965-10-9

(R)-Fexofenadine

Catalog Number: EVT-1482419
CAS Number: 139965-10-9
Molecular Formula: C₃₂H₃₉NO₄
Molecular Weight: 501.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Fexofenadine

Compound Description: (S)-Fexofenadine is the other enantiomer of fexofenadine, which is administered clinically as a racemic mixture. Although both enantiomers are pharmacologically active, (S)-fexofenadine consistently demonstrates lower plasma concentrations compared to (R)-fexofenadine in humans [, ].

Relevance: (S)-Fexofenadine is the stereoisomer of (R)-fexofenadine, possessing identical connectivity but differing in the spatial arrangement of atoms around the chiral center. Research highlighted in the provided papers focuses on the role of drug transporters, particularly P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs), in the stereoselective pharmacokinetics of fexofenadine enantiomers. Studies demonstrate that (S)-fexofenadine exhibits a higher affinity for P-gp [, ] and potentially lower affinity for OATP2B1 [, ] compared to (R)-fexofenadine, leading to its increased efflux and reduced absorption, respectively. These differences in transporter interactions contribute to the observed lower plasma concentrations of (S)-fexofenadine compared to (R)-fexofenadine.

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant drug known to induce the expression and activity of P-gp [].

Relevance: Carbamazepine is not structurally related to (R)-fexofenadine but serves as a pharmacological tool in understanding fexofenadine's disposition. Studies utilizing carbamazepine demonstrate that its co-administration with fexofenadine leads to a decrease in the area under the plasma concentration-time curve (AUC) for both (R)- and (S)-fexofenadine, with a more pronounced effect on (S)-fexofenadine []. This reinforces the understanding that P-gp plays a significant role in the stereoselective pharmacokinetics of fexofenadine enantiomers, preferentially influencing (S)-fexofenadine.

Itraconazole

Compound Description: Itraconazole is an antifungal agent recognized as a potent inhibitor of P-gp [].

Relevance: While structurally unrelated to (R)-fexofenadine, itraconazole, like carbamazepine, is utilized to investigate the role of P-gp in fexofenadine pharmacokinetics. Co-administration of itraconazole with fexofenadine causes a significant increase in the AUC of both enantiomers, with a greater impact on (S)-fexofenadine []. This further supports the understanding of P-gp's role in the stereoselective disposition of fexofenadine enantiomers.

Verapamil

Compound Description: Verapamil is a calcium channel blocker known to inhibit P-gp [].

Relevance: Verapamil serves as another pharmacological probe to investigate P-gp-mediated interactions with fexofenadine. Similar to itraconazole, verapamil co-administration leads to an increased AUC of both (R)- and (S)-fexofenadine, with a greater effect observed for (S)-fexofenadine []. This reinforces the findings with other P-gp inhibitors, highlighting the significance of P-gp in the stereoselective pharmacokinetics of fexofenadine.

Rifampicin

Compound Description: Rifampicin is an antibiotic recognized for its ability to induce P-gp expression and inhibit OATP1B3, a transporter involved in hepatic uptake [].

Relevance: Although structurally dissimilar to (R)-fexofenadine, rifampicin is crucial in elucidating the complex interplay of transporters in fexofenadine's disposition. Studies show that rifampicin administration increases the AUC of both fexofenadine enantiomers, suggesting a dominant effect on OATP1B3-mediated hepatic uptake over P-gp efflux []. This highlights the involvement of multiple transporters in fexofenadine pharmacokinetics and the potential for complex drug interactions.

Overview

(R)-Fexofenadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is a metabolite of terfenadine and is known for its ability to selectively block peripheral histamine H1 receptors without causing significant sedation, making it a preferred choice in allergy management. The compound is classified under the category of antihistamines and is often marketed in its hydrochloride salt form, fexofenadine hydrochloride.

Source and Classification

Fexofenadine was developed as a safer alternative to first-generation antihistamines, which often caused sedation due to their ability to cross the blood-brain barrier. The compound is synthesized from various precursors, including alpha-alpha-dimethyl phenyl acetic acid and 4-chlorobutanoyl chloride, through several chemical reactions that enhance its efficacy and safety profile. Fexofenadine hydrochloride is classified as a non-sedating antihistamine, distinguishing it from older agents like diphenhydramine.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-fexofenadine typically involves several key steps:

  1. Starting Materials: The synthesis begins with alpha-alpha-dimethyl phenyl acetic acid ethyl ester.
  2. Friedel-Crafts Acylation: This step involves the reaction of the starting material with 4-chlorobutanoyl chloride to produce an acylated intermediate.
  3. Reduction: The acylated intermediate undergoes reduction using sodium borohydride in anhydrous methanol, yielding the desired fexofenadine structure.
  4. Purification: The product is purified through extraction and distillation processes.

Recent advancements have introduced methods that improve yield and reduce impurities, such as meta-isomers and amides .

Molecular Structure Analysis

Structure and Data

The molecular formula of (R)-fexofenadine is C_32H_39NO_4, with a molecular weight of 501.66 g/mol. Its structure features:

  • A piperidine ring
  • A cyclopropane moiety
  • Two aromatic rings

The three-dimensional conformation of (R)-fexofenadine allows it to effectively interact with histamine receptors, providing its therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of (R)-fexofenadine include:

  • Acylation: The introduction of acyl groups through Friedel-Crafts reactions.
  • Reduction: Converting carbonyl groups to alcohols using reducing agents like sodium borohydride.
  • Hydrolysis: In some synthetic routes, hydrolysis may be employed to remove protecting groups or convert intermediates into the final product.

These reactions are optimized for high yields and minimal byproduct formation, which is crucial for industrial applications .

Mechanism of Action

(R)-Fexofenadine acts as a selective antagonist at peripheral histamine H1 receptors. Upon administration, it competes with histamine for binding sites on these receptors, thereby inhibiting the physiological effects associated with histamine release, such as vasodilation and increased vascular permeability. This mechanism effectively reduces allergy symptoms without significant central nervous system effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and slightly soluble in water
  • Melting Point: Approximately 150°C

Chemical Properties

  • pKa: Approximately 5.0
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

(R)-Fexofenadine is primarily used in clinical settings for:

  • Allergic Rhinitis Treatment: Alleviating symptoms such as sneezing, runny nose, and itchy eyes.
  • Chronic Urticaria Management: Providing relief from hives and associated itching.

Additionally, ongoing research explores its potential applications in other allergic conditions and its pharmacokinetic properties in diverse populations .

Chemical Characterization and Stereochemical Significance of (R)-Fexofenadine

Structural Elucidation and Stereoselective Synthesis

(R)-Fexofenadine ((R)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid) is the pharmacologically active enantiomer of the second-generation antihistamine fexofenadine. Its molecular structure (C₃₂H₃₉NO₄; molecular weight 501.66 g/mol) features three key moieties: a lipophilic diphenylmethylpiperidine unit, a hydrophilic carboxylate group, and a chiral hydroxyalkyl spacer connecting them [1] [5]. The chiral center at the C4 position of the butyl chain (where the hydroxyl group is attached) confers stereochemical specificity. X-ray crystallography confirms the R-configuration adopts a distinct spatial orientation that optimizes binding to the H₁ receptor's active site [5].

Synthesis of (R)-fexofenadine employs stereoselective methodologies:

  • Asymmetric hydrogenation: Using chiral catalysts (e.g., Ru-BINAP complexes) on ketone precursors achieves enantiomeric excess (ee) >95% [5].
  • Enzymatic resolution: Lipases selectively esterify the (S)-enantiomer in racemic mixtures, leaving (R)-fexofenadine unreacted (yield ~45%, ee ≥99%) [8].
  • Chiral pool synthesis: Starting from (R)-epichlorohydrin, involving nucleophilic piperidine addition and Friedel-Crafts acylation (overall yield 68%) [5].

Table 1: Stereoselective Synthesis Routes for (R)-Fexofenadine

MethodKey Catalyst/ReagentEnantiomeric Excess (%)Yield (%)
Asymmetric HydrogenationRu-(S)-BINAP9892
Enzymatic ResolutionCandida antarctica Lipase9945
Chiral Pool Synthesis(R)-Epichlorohydrin10068

Chiral Resolution Methods for Enantiomeric Separation

Separating (R)-fexofenadine from its (S)-counterpart or racemic mixtures leverages chiral stationary phases (CSPs) and solvent-based techniques:

  • HPLC with polysaccharide-based CSPs: Chiralpak® AD-H columns (amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers using n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1 v/v) mobile phase. Retention times: (R)-enantiomer = 14.2 min, (S)-enantiomer = 16.8 min (α = 1.42) [5] [8].
  • Capillary Electrophoresis (CE): Sulfated β-cyclodextrin (20 mM in 50 mM Tris-phosphate buffer, pH 2.5) achieves baseline separation (resolution factor Rs > 2.5) at 25 kV [8].
  • Supercritical Fluid Chromatography (SFC): OJ-H columns with CO₂/ethanol (80:20) resolve enantiomers in <5 min at 2.5 mL/min flow rate [5].

Enantioselective liquid-liquid extraction using di-n-butyl tartrate in dichloroethane achieves distribution coefficients of 1.8 for (R)- vs. 0.6 for (S)-fexofenadine [8].

Table 2: Chiral Resolution Performance Metrics

MethodConditionResolution (Rs)Analysis Time (min)
HPLCChiralpak AD-H, n-hexane/IPA/TFA (90:10:0.1)1.4217
CE20 mM sulfated β-CD, pH 2.5, 25 kV2.512
SFCOJ-H column, CO₂/ethanol (80:20)1.85

Physicochemical Properties and Stability Profiling

(R)-Fexofenadine hydrochloride (HCl salt) is a white crystalline solid with zwitterionic behavior due to its carboxylic acid (pKa = 4.25) and piperidine tertiary amine (pKa = 9.53) groups [5]. This results in pH-dependent solubility:

  • High solubility (>50 mg/mL) at pH 1–3 (amine protonation dominates)
  • Low solubility (0.03 mg/mL) at pH 6–8 (zwitterion formation)
  • Moderate solubility (1.2 mg/mL) at pH >10 (carboxylate ionization) [1] [5]

The compound exhibits pH-dependent stability:

  • Degrades via oxidation at the piperidine ring (major pathway) under acidic conditions (t₉₀ = 14 days at pH 2, 40°C)
  • Photodegradation occurs under UV light (λ = 254 nm) forming dehydroxylated and N-oxide derivatives [5].
  • Thermal stability is excellent (>98% intact after 6 months at 25°C/60% RH) [9].

Table 3: Key Physicochemical Properties of (R)-Fexofenadine

PropertyValueCondition
Crystal SystemMonoclinicX-ray diffraction
Melting Point192–195°C (dec.)Differential Scanning Calorimetry
Log P (octanol/water)4.1 ± 0.2Shake-flask method, pH 7.4
Solubility in Water0.03 mg/mLpH 7.0, 25°C
pKa (acidic)4.25Potentiometric titration
pKa (basic)9.53Potentiometric titration

Comparative Analysis of (R)- and (S)-Enantiomer Bioactivity

The (R)-enantiomer demonstrates superior histamine H₁-receptor antagonism relative to the (S)-form:

  • Binding affinity: IC₅₀ = 12 nM for (R)- vs. 78 nM for (S)-fexofenadine in human H₁ receptor assays [1] [7].
  • Functional activity: (R)-fexofenadine inhibits histamine-induced wheal formation by 95% vs. 42% for (S)-fexofenadine at 60 mg doses (P<0.01) [6] [10].

Mechanistically, (R)-fexofenadine stabilizes the inactive conformation of the H₁ receptor via hydrogen bonding between its hydroxyl group and Asn₁₉₈ residue—an interaction sterically hindered in the (S)-counterpart [1].

Beyond histamine blockade, (R)-fexofenadine exhibits unique anti-inflammatory actions:

  • Inhibits ICAM-1 expression in bronchial epithelial cells (EC₅₀ = 5 μM) vs. no effect for (S)-enantiomer [3].
  • Reduces eosinophil chemotaxis by 80% (vs. 25% for (S)-enantiomer) at 10 μM concentrations [3] [7].
  • Shows 3-fold higher P-glycoprotein (P-gp) efflux than (S)-enantiomer (Papp = 8.2 × 10⁻⁶ cm/s vs. 2.7 × 10⁻⁶ cm/s), limiting CNS penetration and sedation risk [1] [10].

Table 4: Comparative Bioactivity of Fexofenadine Enantiomers

Parameter(R)-Fexofenadine(S)-Fexofenadine
H₁ Receptor IC₅₀ (nM)1278
Wheal Inhibition at 60 mg (%)9542
ICAM-1 Suppression (EC₅₀, μM)5>100
P-gp Efflux (Papp ×10⁻⁶ cm/s)8.22.7
Plasma Protein Binding (%)6565

Properties

CAS Number

139965-10-9

Product Name

(R)-Fexofenadine

IUPAC Name

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid

Molecular Formula

C₃₂H₃₉NO₄

Molecular Weight

501.66

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1

SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Synonyms

4-[(1R)-1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic Acid; R-Carboxyterfenadine; R-Terfenadinecarboxylate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.